molecular formula C8H7BrFNO2 B8121869 Methyl 3-amino-2-bromo-6-fluorobenzoate

Methyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B8121869
M. Wt: 248.05 g/mol
InChI Key: BEGPPSBHXZMUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H7BrFNO2 It is known for its unique combination of functional groups, including an amino group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method to synthesize Methyl 3-amino-2-bromo-6-fluorobenzoate involves the aromatic substitution of a precursor compound. For instance, starting with methyl 3-nitro-2-bromo-6-fluorobenzoate, the nitro group can be reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

  • Bromination and Fluorination: : Another approach involves the bromination and fluorination of methyl 3-amino benzoate. This can be achieved by treating the compound with bromine (Br2) and a fluorinating agent under controlled conditions to selectively introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Methyl 3-amino-2-bromo-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

  • Reduction Reactions: : The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

  • Oxidation Reactions: : Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used for these reactions.

Major Products Formed

    Substitution: Substituted benzoates with different nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Oxidation: Nitroso or nitro derivatives from the oxidation of the amino group.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-amino-2-bromo-6-fluorobenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structural features make it a candidate for drug development. It can be used to design and synthesize new molecules with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and optimize its efficacy.

Industry

In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-bromo-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-bromo-5-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

    Methyl 3-amino-2-chloro-6-fluorobenzoate: Chlorine atom instead of bromine.

    Methyl 3-amino-2-bromo-6-chlorobenzoate: Chlorine atom instead of fluorine.

Uniqueness

Methyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and material science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential and develop new technologies and therapies based on this versatile compound.

Properties

IUPAC Name

methyl 3-amino-2-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPPSBHXZMUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 6
Methyl 3-amino-2-bromo-6-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.